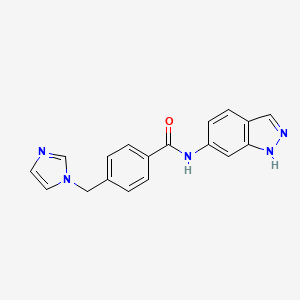
4-((1H-imidazol-1-yl)methyl)-N-(1H-indazol-6-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((1H-imidazol-1-yl)methyl)-N-(1H-indazol-6-yl)benzamide, also known as BI-2536, is a small molecule inhibitor that selectively targets polo-like kinase 1 (PLK1). PLK1 is a serine/threonine kinase that plays a crucial role in cell cycle regulation and has been identified as a potential target for cancer therapy. BI-2536 has shown promising results in preclinical studies and is currently being investigated in clinical trials for the treatment of various types of cancer.
Mechanism of Action
4-((1H-imidazol-1-yl)methyl)-N-(1H-indazol-6-yl)benzamide inhibits PLK1, which is involved in several stages of mitosis, including spindle formation, chromosome segregation, and cytokinesis. By inhibiting PLK1, 4-((1H-imidazol-1-yl)methyl)-N-(1H-indazol-6-yl)benzamide disrupts these processes, leading to mitotic arrest and cell death. Additionally, 4-((1H-imidazol-1-yl)methyl)-N-(1H-indazol-6-yl)benzamide has been shown to inhibit other kinases, such as Aurora A and B, which are also involved in mitosis.
Biochemical and Physiological Effects:
4-((1H-imidazol-1-yl)methyl)-N-(1H-indazol-6-yl)benzamide has been shown to induce mitotic arrest and apoptosis in cancer cells, leading to cell death. In addition, it has been shown to inhibit tumor growth in xenograft models. However, 4-((1H-imidazol-1-yl)methyl)-N-(1H-indazol-6-yl)benzamide has also been shown to have off-target effects, such as inhibiting other kinases, which may contribute to its antitumor activity.
Advantages and Limitations for Lab Experiments
4-((1H-imidazol-1-yl)methyl)-N-(1H-indazol-6-yl)benzamide is a potent and selective inhibitor of PLK1, making it a useful tool for studying the role of PLK1 in cancer biology. However, its off-target effects may complicate interpretation of results. Additionally, 4-((1H-imidazol-1-yl)methyl)-N-(1H-indazol-6-yl)benzamide is not suitable for in vivo studies due to its poor pharmacokinetic properties.
Future Directions
There are several potential future directions for research on 4-((1H-imidazol-1-yl)methyl)-N-(1H-indazol-6-yl)benzamide. One area of interest is the development of more potent and selective PLK1 inhibitors that can overcome the limitations of 4-((1H-imidazol-1-yl)methyl)-N-(1H-indazol-6-yl)benzamide. Another area of interest is the identification of biomarkers that can predict response to PLK1 inhibitors, which could help to identify patients who are most likely to benefit from this type of therapy. Finally, there is interest in exploring the use of PLK1 inhibitors in combination with other anticancer agents, as this may enhance their therapeutic efficacy.
Synthesis Methods
The synthesis of 4-((1H-imidazol-1-yl)methyl)-N-(1H-indazol-6-yl)benzamide involves several steps, including the reaction of 4-bromomethylbenzoic acid with 1H-imidazole to form 4-(1H-imidazol-1-yl)methylbenzoic acid. This intermediate is then reacted with 6-aminoindazole to form 4-((1H-imidazol-1-yl)methyl)-N-(1H-indazol-6-yl)benzamide. The final product is obtained through a purification process involving recrystallization and chromatography.
Scientific Research Applications
4-((1H-imidazol-1-yl)methyl)-N-(1H-indazol-6-yl)benzamide has been extensively studied in preclinical models, where it has demonstrated potent antitumor activity in various cancer cell lines and xenograft models. It has also shown synergistic effects when used in combination with other anticancer agents, such as paclitaxel and gemcitabine. Furthermore, 4-((1H-imidazol-1-yl)methyl)-N-(1H-indazol-6-yl)benzamide has been shown to induce mitotic arrest and apoptosis in cancer cells, leading to cell death.
properties
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-(1H-indazol-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c24-18(21-16-6-5-15-10-20-22-17(15)9-16)14-3-1-13(2-4-14)11-23-8-7-19-12-23/h1-10,12H,11H2,(H,20,22)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZQPVDBVIXUFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2)C(=O)NC3=CC4=C(C=C3)C=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1H-imidazol-1-yl)methyl)-N-(1H-indazol-6-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

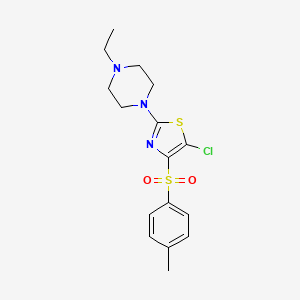
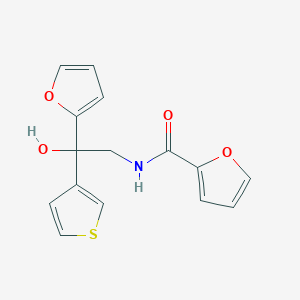

![(Z)-2-(2,4-dimethoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2937167.png)
![3-({4-[4-(5-Chloro-2-methylphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2937168.png)
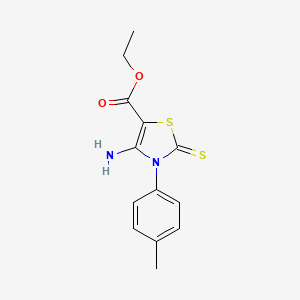
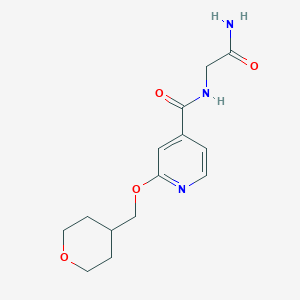
![N-(4-ethoxyphenyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2937171.png)
![9-cyclopentyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2937172.png)
![6-[4-[2-(3-Methylphenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2937173.png)
![N-(1-cyanocyclopentyl)-2-{[3-(4-methyl-1,3-thiazol-2-yl)phenyl]amino}acetamide](/img/structure/B2937174.png)
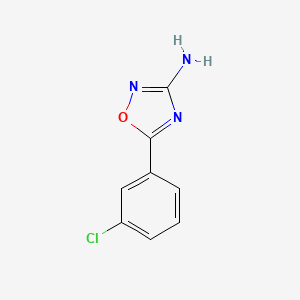
![2-Chloro-1-[2-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2937182.png)
